Cas no 126633-03-2 (3-Methyl-5-(3-nitrophenyl)-1,2-oxazole)

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole 化学的及び物理的性質
名前と識別子
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- 3-methyl-5-(3-nitrophenyl)-1,2-oxazole
- 3-Methyl-5-(3-nitrophenyl)isoxazole
- Isoxazole, 3-methyl-5-(3-nitrophenyl)-
- 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
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- MDL: MFCD30499148
- インチ: 1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3
- InChIKey: MQYIDCPMHGGTOH-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C1C=CC=C(C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 241
- XLogP3: 2.3
- トポロジー分子極性表面積: 71.8
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337553-2.5g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 2.5g |
$2548.0 | 2023-09-03 | ||
Enamine | EN300-337553-0.1g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 0.1g |
$1144.0 | 2023-09-03 | ||
Enamine | EN300-337553-0.5g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 0.5g |
$1247.0 | 2023-09-03 | ||
Enamine | EN300-337553-5.0g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 5.0g |
$3770.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049399-1g |
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 95% | 1g |
¥6461.0 | 2023-04-03 | |
Enamine | EN300-337553-0.05g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 0.05g |
$1091.0 | 2023-09-03 | ||
Enamine | EN300-337553-0.25g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 0.25g |
$1196.0 | 2023-09-03 | ||
Enamine | EN300-337553-1g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 1g |
$1299.0 | 2023-09-03 | ||
Enamine | EN300-337553-5g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 5g |
$3770.0 | 2023-09-03 | ||
Enamine | EN300-337553-1.0g |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole |
126633-03-2 | 1g |
$0.0 | 2023-06-07 |
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
2. Caper tea
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
S. Ahmed Chem. Commun., 2009, 6421-6423
3-Methyl-5-(3-nitrophenyl)-1,2-oxazoleに関する追加情報
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole: An Overview of Its Structure, Properties, and Applications
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole (CAS No. 126633-03-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a 1,2-oxazole ring substituted with a methyl group and a 3-nitrophenyl group. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in various synthetic processes.
The molecular formula of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole is C10H8N2O3, and its molecular weight is approximately 196.18 g/mol. The compound is typically synthesized through the reaction of 3-nitrobenzaldehyde with methyl oxamate in the presence of an acid catalyst. This synthesis route is well-documented in the literature and has been optimized to achieve high yields and purity levels.
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole exhibits several notable physical properties. It is a solid at room temperature with a melting point ranging from 145 to 147°C. The compound is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and formulations.
In terms of chemical reactivity, 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole displays a high degree of stability under standard conditions. However, it can undergo selective transformations under specific reaction conditions. For instance, the nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents like sodium dithionite. This transformation opens up opportunities for further functionalization and the synthesis of more complex molecules.
The biological activity of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole has been the subject of several studies. Research has shown that compounds containing the 1,2-oxazole scaffold often exhibit potent biological activities, including antimicrobial, antifungal, and anticancer properties. In particular, the presence of the nitro group can enhance the electrophilic nature of the molecule, making it more reactive towards nucleophilic centers in biological systems.
A recent study published in the Journal of Medicinal Chemistry investigated the potential of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole-derived compounds as inhibitors of specific enzymes involved in cancer progression. The researchers found that certain derivatives exhibited significant inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. These findings highlight the potential of this compound as a lead structure for the development of novel therapeutic agents.
Beyond its medicinal applications, 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole has also found use in materials science. The unique electronic properties of the 1,2-oxazole ring and the nitro group make it an attractive building block for the synthesis of functional materials such as polymers and organic semiconductors. For example, researchers have explored its use in the development of conductive polymers for applications in electronic devices and sensors.
In conclusion, 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole (CAS No. 126633-03-2) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique molecular structure and versatile chemical properties make it a valuable intermediate for various synthetic processes. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing scientific challenges.
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